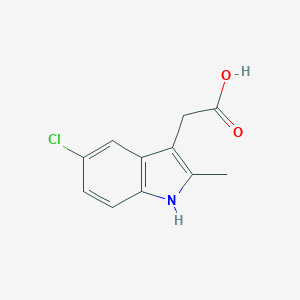

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIODEZFMSXHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366461 | |

| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19017-52-8 | |

| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthesis pathway for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a substituted indole derivative of interest in medicinal chemistry and drug development. The primary and most established method for its preparation is the Fischer indole synthesis. This document provides a comprehensive overview of the reaction, a representative experimental protocol, and relevant chemical data.

Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely recognized method for synthesizing this compound is the Fischer indole synthesis. This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding indole.[1][2]

For the synthesis of the target molecule, the key precursors are (4-chlorophenyl)hydrazine and levulinic acid (4-oxopentanoic acid). The (4-chlorophenyl)hydrazine provides the chloro-substituted benzene ring of the indole, while levulinic acid provides the 2-methyl and 3-acetic acid functionalities.

The overall reaction can be summarized as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions that proceeds through several key intermediates.[2] It begins with the formation of a phenylhydrazone from the reaction of (4-chlorophenyl)hydrazine and levulinic acid. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement (the key step), loss of ammonia, and finally, aromatization to yield the stable indole ring.

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Fischer indole synthesis. This protocol is based on general procedures for this reaction type, and optimization of reaction conditions may be necessary to achieve higher yields.[1][3]

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Levulinic acid

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), concentrated Sulfuric acid (H₂SO₄), or Zinc chloride (ZnCl₂))

-

Ethanol or another suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (Optional Two-Step Procedure): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add a catalytic amount of a weak acid like acetic acid. To this solution, add an equimolar amount of levulinic acid dropwise with stirring. The formation of the hydrazone may be observed as a precipitate. The mixture is typically stirred at room temperature for 1-2 hours. The resulting hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum before proceeding to the next step.

-

Indolization (Cyclization):

-

One-Pot Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride and a slight excess (1.1 equivalents) of levulinic acid in a suitable solvent such as ethanol or glacial acetic acid.[3]

-

Carefully add the acid catalyst. The choice and amount of catalyst are crucial and can significantly impact the reaction outcome. Common catalysts include:

-

Polyphosphoric acid (PPA): Added in excess to act as both catalyst and solvent.

-

Concentrated Sulfuric Acid (H₂SO₄): A few drops to a catalytic amount.

-

Zinc Chloride (ZnCl₂): Anhydrous, in stoichiometric amounts.

-

-

Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If PPA was used, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

If other acid catalysts were used, quench the reaction by pouring it into cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

-

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.66 g/mol | |

| Purity | 95% |

Spectroscopic Data

Characterization of the final product is crucial to confirm its identity and purity. The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~10.8-11.2 | br s | 1H | NH (indole) | [4] |

| ~7.5-7.6 | d | 1H | Ar-H (H4) | [4] |

| ~7.2-7.3 | d | 1H | Ar-H (H7) | [4] |

| ~7.0-7.1 | dd | 1H | Ar-H (H6) | [4] |

| ~3.6-3.7 | s | 2H | CH₂ (acetic acid) | [5] |

| ~2.3-2.4 | s | 3H | CH₃ (at C2) | [5] |

| ~12.0 (broad) | s | 1H | COOH | [5] |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~173-174 | COOH | [4] |

| ~134-135 | C-7a | [4] |

| ~131-132 | C-2 | [4] |

| ~128-129 | C-3a | [4] |

| ~125-126 | C-5 | [4] |

| ~121-122 | C-6 | [4] |

| ~118-119 | C-4 | [4] |

| ~111-112 | C-7 | [4] |

| ~106-107 | C-3 | [4] |

| ~30-31 | CH₂ (acetic acid) | [5] |

| ~11-12 | CH₃ (at C2) | [5] |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

| m/z | Ion |

| 223.04 | [M]⁺ (calculated for C₁₁H₁₀ClNO₂) |

| 224.05 | [M+H]⁺ (calculated) |

| 178.05 | [M-COOH]⁺ (fragment) |

Note: The fragmentation pattern may vary depending on the ionization method.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 3: General experimental workflow for the synthesis of the target compound.

Conclusion

The Fischer indole synthesis provides a reliable and versatile route to this compound. By carefully selecting the appropriate starting materials, (4-chlorophenyl)hydrazine and levulinic acid, and optimizing the reaction conditions, this valuable indole derivative can be efficiently prepared for further investigation in various research and development applications. The provided protocol and data serve as a comprehensive guide for scientists and researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. The introduction of a chloro-substituent at the 5-position and a methyl group at the 2-position of the indole ring, combined with an acetic acid moiety at the 3-position, can significantly influence the molecule's physicochemical properties and its biological activity. Notably, derivatives of 5-chloro-indole have garnered significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Research has shown that certain 5-chloro-indole derivatives act as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are crucial drivers in various cancers.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance in the context of targeted cancer therapy.

Physicochemical Properties

| Property | Value | Source |

| Chemical Structure | Chemically defined | |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][3][4] |

| Molecular Weight | 223.66 g/mol | [3] |

| CAS Number | 19017-52-8 | [2][3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (predicted) | 2.5 | [5] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound, crystalline solid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting point range.

-

Accurate Determination: A fresh capillary tube is prepared. The apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then adjusted to 1-2°C per minute.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Replicate: The measurement is repeated at least twice with fresh samples to ensure reproducibility.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing the bioavailability and formulation of a drug candidate. The shake-flask method is the gold standard for determining the solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water or buffer in a vial.

-

Equilibration: The vials are sealed and placed on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with an acidic functional group like a carboxylic acid, potentiometric titration is a precise method for its determination.

Objective: To determine the pKa of the carboxylic acid group in this compound.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Potassium chloride (for maintaining ionic strength)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). Potassium chloride is added to maintain a constant ionic strength.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized NaOH solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Replicate: The titration is performed in triplicate to ensure accuracy.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a traditional and reliable approach for its measurement.

Objective: To determine the LogP of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the n-octanol or water phase. The two phases are then combined in a separatory funnel or vial in a defined volume ratio.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If necessary, centrifugation can be used to aid separation.

-

Sample Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context and Signaling Pathways

While specific biological studies on this compound are limited in the reviewed literature, the broader class of 5-chloro-indole derivatives has shown significant promise as anticancer agents.[1] These compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1] Both EGFR and BRAF are key components of the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many human cancers.

The diagram below illustrates a simplified representation of the EGFR/BRAF signaling pathway and the potential point of inhibition by indole derivatives.

Caption: EGFR/BRAF signaling pathway and potential inhibition by indole derivatives.

Conclusion

This compound is a molecule of interest due to the established biological activities of related 5-chloro-indole derivatives. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational information and detailed experimental protocols necessary for its comprehensive characterization. The potential for this class of compounds to inhibit key oncogenic signaling pathways, such as the EGFR/BRAF pathway, highlights the importance of further research into their properties and therapeutic applications. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the potential of novel indole derivatives.

References

A Comprehensive Technical Guide to (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

CAS Number: 19017-52-8

Chemical Structure:

This technical guide provides an in-depth overview of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and potential therapeutic applications.

Physicochemical and Structural Data

This compound is a substituted indole derivative. The presence of a chlorine atom at the 5-position of the indole ring and a methyl group at the 2-position are key structural features that can influence its biological activity.

| Property | Value | Reference |

| CAS Number | 19017-52-8 | |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.66 g/mol | |

| SMILES | CC1=C(CC(=O)O)C2=CC(Cl)=CC=C2N1 | |

| Purity | Typically >95% | |

| Storage | 2-8 °C |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, primarily involving the Fischer indole synthesis followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Fischer indole synthesis methodology.[1][2][3][4]

Step 1: Fischer Indole Synthesis of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) and ethyl levulinate (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[4]

-

Catalyst Addition: Add an acid catalyst, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid, to the mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring the mixture onto crushed ice. If a mineral acid was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

-

Reaction Setup: Dissolve the purified ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).[5][6][7]

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute strong acid, such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology.[8] The indole scaffold is a privileged structure in medicinal chemistry, and the 5-chloro substitution has been shown to enhance the biological activity of various indole derivatives.

Anticancer Potential: EGFR Inhibition

A significant area of investigation for 5-chloro-indole derivatives is their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[9] EGFR is a key protein involved in cell growth and proliferation, and its overactivation is a hallmark of many cancers.[10][11]

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against EGFR, including mutant forms that confer resistance to existing therapies.[11][12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[9]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

A common method to assess the EGFR inhibitory activity of a compound is a luminescence-based kinase assay.

-

Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and a luminescence-based detection reagent.

-

Procedure:

-

Prepare a series of dilutions of the test compound, this compound or its derivatives.

-

In a microplate, combine the EGFR enzyme, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the luminescence detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

-

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

Conclusion

This compound is a key intermediate in the development of novel therapeutic agents. Its synthesis via the Fischer indole reaction is a well-established route, and its derivatives show significant promise as inhibitors of key signaling pathways in cancer, such as the EGFR pathway. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Chlorinated Indole Acetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of indole-3-acetic acid (IAA), the primary native auxin in plants, exhibit a range of potent biological activities that have garnered significant interest in the fields of plant biology, agriculture, and drug development. This technical guide provides an in-depth overview of the biological activities of these compounds, with a particular focus on 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring chlorinated auxin found predominantly in the seeds of leguminous plants.[1] This document details their effects on plant growth and development, explores the underlying signaling pathways, provides quantitative data on their activity, and outlines the experimental protocols used to assess these effects.

Data Presentation: Quantitative Biological Activity

The biological potency of chlorinated indole acetic acids and their derivatives has been evaluated in several classical auxin bioassays. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of their activity with IAA and other related compounds.

Table 1: Coleoptile Elongation Activity in Avena sativa

| Compound | Concentration (M) for Maximal Activity | Relative Elongation (% of Control) | Reference |

| Indole-3-acetic acid (IAA) | 1 x 10⁻⁵ | ~180 | Katayama, 2000 |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 3 x 10⁻⁷ | ~220 | Katayama, 2000 |

| Methyl 4-chloroindole-3-acetate | 3 x 10⁻⁷ | ~225 | Katayama, 2000 |

| Ethyl 4-chloroindole-3-acetate | 3 x 10⁻⁷ | ~225 | Katayama, 2000 |

| Allyl 4-chloroindole-3-acetate | 3 x 10⁻⁷ | ~225 | Katayama, 2000 |

| tert-Butyl 4-chloroindole-3-acetate | - | Inhibitory | Katayama, 2000 |

Table 2: Hypocotyl Growth Inhibition in Chinese Cabbage (Brassica rapa var. pekinensis)

| Compound | Concentration (M) for 50% Inhibition (I₅₀) | Reference |

| Indole-3-acetic acid (IAA) | 3 x 10⁻⁵ | Katayama, 2000 |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 1 x 10⁻⁶ | Katayama, 2000 |

| Methyl 4-chloroindole-3-acetate | 5 x 10⁻⁷ | Katayama, 2000 |

| Ethyl 4-chloroindole-3-acetate | 3 x 10⁻⁷ | Katayama, 2000 |

| Allyl 4-chloroindole-3-acetate | 3 x 10⁻⁷ | Katayama, 2000 |

Table 3: Rooting Activity in Black Gram (Vigna mungo) Cuttings

| Compound | Concentration (M) | Number of Roots per Cutting | Reference |

| Control | - | ~5 | Katayama, 2000 |

| Indole-3-butyric acid (IBA) | 1 x 10⁻⁴ | ~15 | Katayama, 2000 |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 1 x 10⁻⁴ | ~30 | Katayama, 2000 |

| Ethyl 4-chloroindole-3-acetate | 1 x 10⁻⁴ | ~45 | Katayama, 2000 |

| Allyl 4-chloroindole-3-acetate | 1 x 10⁻⁴ | ~45 | Katayama, 2000 |

Signaling Pathways and Mechanisms of Action

Chlorinated auxins exert their effects by modulating complex signaling networks within the plant, most notably interacting with ethylene and gibberellin pathways.

Interaction with the Ethylene Signaling Pathway

In pea, 4-Cl-IAA plays a crucial role in fruit development by modulating ethylene biosynthesis and signaling.[2][3] Unlike IAA, 4-Cl-IAA can mimic the presence of seeds, promoting pericarp growth by altering the expression of key genes in the ethylene pathway.[2][3] 4-Cl-IAA upregulates the expression of PsACS1, a gene encoding an enzyme for the synthesis of the ethylene precursor ACC, while suppressing the expression of PsACS4.[2][3] It also differentially regulates the expression of ACC oxidase genes (PsACO1, PsACO2, and PsACO3).[2][3] Furthermore, 4-Cl-IAA can decrease the plant's sensitivity to ethylene by modulating the expression of ethylene receptor and signaling genes.[2][3] This intricate regulation of ethylene signaling is a key factor in the potent biological activity of 4-Cl-IAA.

Figure 1: Simplified signaling pathway of 4-Cl-IAA interaction with ethylene biosynthesis and signaling in pea fruit.

Crosstalk with the Gibberellin Signaling Pathway

Auxins, including chlorinated derivatives, exhibit significant crosstalk with gibberellin (GA) signaling, a pathway crucial for processes like stem elongation and seed germination. A key point of interaction is the regulation of DELLA proteins, which are negative regulators of GA signaling.[4] Auxin can promote the degradation of DELLA proteins, thereby enhancing GA-mediated growth responses.[4] This interaction is complex and can be both direct, through protein-protein interactions, and indirect, by modulating the expression of GA biosynthesis and catabolism genes. For instance, auxin can upregulate the expression of GA biosynthesis genes like GA20ox and GA3ox and downregulate the expression of the GA catabolism gene GA2ox.[4]

Figure 2: Overview of auxin and gibberellin signaling crosstalk focusing on DELLA proteins.

Biosynthesis of 4-Chloroindole-3-acetic Acid

The biosynthesis of 4-Cl-IAA diverges from the main IAA biosynthetic pathway at the level of tryptophan. In pea, tryptophan is chlorinated to form 4-chlorotryptophan (4-Cl-Trp), which then serves as the precursor for 4-Cl-IAA synthesis through the indole-3-pyruvic acid (IPyA) pathway.[5][6][7] This parallel pathway highlights a specialized metabolic route for the production of this potent auxin.

Figure 3: Biosynthesis pathway of 4-Cl-IAA in pea.

Experimental Protocols

This section provides detailed methodologies for the key bioassays used to quantify the biological activity of chlorinated indole acetic acids.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of auxins to stimulate cell elongation in coleoptiles of oat (Avena sativa) seedlings.

Materials:

-

Avena sativa seeds

-

Sand or vermiculite

-

Petri dishes

-

Filter paper

-

Incubator or growth chamber with controlled temperature and humidity, equipped with a red safe light

-

Test solutions of chlorinated indole acetic acids and controls (e.g., IAA) at various concentrations

-

Sucrose solution (e.g., 2%)

-

Citrate-phosphate buffer

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 24 hours at 25°C.

-

Seedling Growth: Plant the germinated seeds in moist sand or vermiculite and grow them in complete darkness for another 48-72 hours at 25°C and high humidity. A brief exposure to red light can be used to inhibit mesocotyl elongation.[8]

-

Coleoptile Sectioning: Under a red safe light, select straight coleoptiles of a uniform length (e.g., 2-3 cm). Decapitate the apical 3-4 mm of each coleoptile. Cut a sub-apical section of a defined length (e.g., 10 mm) from the remaining coleoptile.

-

Incubation: Float the coleoptile sections in a basal medium (e.g., sucrose solution in citrate-phosphate buffer) in Petri dishes. Add the test solutions of chlorinated indole acetic acids and controls at various concentrations to the respective dishes. Include a control dish with only the basal medium.

-

Measurement: Incubate the sections in darkness at 25°C for 18-24 hours. Measure the final length of each coleoptile section.

-

Data Analysis: Calculate the elongation as the final length minus the initial length. Plot the elongation against the logarithm of the auxin concentration to obtain a dose-response curve.

Hypocotyl Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on the elongation of hypocotyls.

Materials:

-

Seeds of a suitable plant species (e.g., Chinese cabbage, cress, or cucumber)

-

Petri dishes

-

Agar medium

-

Test solutions of chlorinated indole acetic acids and controls at various concentrations

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization and Plating: Surface sterilize the seeds and place them on agar medium in Petri dishes.

-

Incubation: Place the Petri dishes in a vertical position in a growth chamber under defined light and temperature conditions to allow for straight hypocotyl growth.

-

Treatment Application: After a few days, when the hypocotyls have reached a suitable length, transfer the seedlings to new Petri dishes containing agar medium supplemented with the test compounds at various concentrations.

-

Measurement: After a further incubation period (e.g., 24-48 hours), measure the length of the hypocotyls.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the control seedlings grown on medium without any added auxin. Determine the I₅₀ value (the concentration that causes 50% inhibition of growth).

Adventitious Root Formation Assay

This bioassay evaluates the ability of auxins to promote the formation of adventitious roots from cuttings.

Materials:

-

Cuttings from a suitable plant species (e.g., black gram, mung bean, or various ornamental species)

-

Beakers or vials

-

Test solutions of chlorinated indole acetic acids and controls (e.g., IBA) at various concentrations

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Preparation of Cuttings: Take uniform cuttings (e.g., stem or leaf cuttings) from healthy stock plants.

-

Treatment: Place the basal end of the cuttings in beakers or vials containing the test solutions for a defined period (e.g., 24 hours). A control group should be placed in a solution without any added auxin.

-

Rooting: After the treatment period, transfer the cuttings to a suitable rooting medium (e.g., water, vermiculite, or a peat-based substrate).

-

Incubation: Maintain the cuttings in a growth chamber or greenhouse with high humidity and appropriate light and temperature to encourage rooting.

-

Data Collection: After a few weeks, carefully remove the cuttings from the rooting medium and count the number of adventitious roots that have formed. The length of the roots can also be measured.

-

Data Analysis: Compare the number and/or length of roots formed in the different treatment groups to the control group.

Quantification of Chlorinated Indole Acetic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This analytical method provides a highly sensitive and specific means of quantifying endogenous levels of chlorinated auxins in plant tissues.

Workflow:

Figure 4: General workflow for the quantification of chlorinated indole acetic acids using GC-MS.

General Protocol Outline:

-

Sample Preparation: Homogenize a known weight of plant tissue in a suitable extraction buffer, after adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Cl-IAA).

-

Extraction and Purification: Centrifuge the homogenate and subject the supernatant to solid-phase extraction (SPE) to remove interfering compounds. This typically involves sequential steps using different sorbents, such as an anion exchange resin to capture the acidic auxins and a C18 reverse-phase column for further cleanup.

-

Derivatization: To improve volatility and chromatographic properties for GC analysis, the carboxyl group of the auxins is derivatized. Common methods include methylation with diazomethane or silylation.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the ions corresponding to the analyte and the internal standard.

-

Quantification: The concentration of the endogenous chlorinated auxin is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Conclusion

Chlorinated indole acetic acids, particularly 4-Cl-IAA, represent a class of highly active plant hormones with distinct biological functions compared to their non-chlorinated counterpart, IAA. Their enhanced activity in various bioassays, coupled with their specific roles in developmental processes and their intricate interactions with other hormone signaling pathways, make them a fascinating subject for both fundamental plant science research and for potential applications in agriculture and biotechnology. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the multifaceted world of chlorinated auxins.

References

- 1. Auxin can be bioassayed by aLettuce hypocotyl elongation class 11 biology CBSE [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay for plant growth regulators | PDF [slideshare.net]

- 4. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. biologydiscussion.com [biologydiscussion.com]

An In-depth Technical Guide to the Mechanism of Action of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic indole derivative with a range of biological activities that position it as a compound of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, drawing upon evidence from related compounds and the broader class of indole acetic acids. The primary modes of action are multifaceted and appear to involve the modulation of key signaling pathways implicated in cancer and inflammation. This document details potential molecular targets, summarizes available quantitative data from structurally similar compounds, provides detailed experimental protocols for assessing its activity, and presents visual representations of the implicated signaling cascades and experimental workflows.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous biologically active molecules, both natural and synthetic. This compound belongs to this class and has been investigated for its therapeutic potential, particularly in the fields of oncology and neurology. Its structural features, including the chloro-substitution on the indole ring, are often associated with enhanced biological activity. This guide will explore the putative mechanisms through which this compound exerts its effects, focusing on its potential roles as an inhibitor of receptor tyrosine kinases, a modulator of nuclear receptors, and an anti-inflammatory agent.

Putative Mechanisms of Action

While direct and extensive studies on the specific mechanism of action of this compound are limited in publicly available literature, compelling evidence from closely related 5-chloro-indole derivatives and the parent indole-3-acetic acid (IAA) molecule allows for the formulation of several well-supported hypotheses regarding its biological activity.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A significant body of research has focused on 5-chloro-indole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and metastasis.

Derivatives of 5-chloro-indole have been synthesized and shown to exhibit potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors. The proposed mechanism involves the binding of the indole scaffold to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of the receptor.

-

Supporting Evidence: Studies on related 5-chloro-indole-2-carboxylate and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range. These effects were directly correlated with the inhibition of EGFR kinase activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The indole acetic acid scaffold is also recognized for its ability to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.

Agonism of PPARs, particularly PPARγ, is a therapeutic strategy for type 2 diabetes. Furthermore, PPARγ activation has been shown to have anti-inflammatory and anti-proliferative effects in various cell types. It is plausible that this compound could act as a PPAR agonist, thereby modulating the expression of target genes involved in these pathways.

-

Supporting Evidence: The general class of indol-1-yl acetic acids has been explored as a source of novel PPAR agonists.

Anti-inflammatory and Antioxidant Activity

The parent compound, indole-3-acetic acid (IAA), has been shown to possess anti-inflammatory and antioxidant properties. The proposed mechanism for these effects involves the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective functions, and the direct scavenging of free radicals.

The anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

-

Supporting Evidence: Studies have demonstrated that IAA can ameliorate the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by reducing the production of pro-inflammatory cytokines like IL-1β and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO)[1][2]. This effect was linked to the upregulation of HO-1[1][2].

Quantitative Data

Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data from closely related 5-chloro-indole derivatives provide valuable insights into its potential potency.

| Compound Class | Target | Assay Type | Result (IC50) |

| 5-chloro-indole-2-carboxylate derivatives | EGFRWT | Kinase Inhibition | 68 - 89 nM |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives | EGFRWT | Kinase Inhibition | 68 - 85 nM |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives | EGFRT790M | Kinase Inhibition | 9.5 - 11.9 nM |

| 5-chloro-indole-2-carboxylate derivatives | BRAFV600E | Antiproliferation (LOX-IMVI cell line) | 0.96 - 1.12 µM |

Table 1: Summary of quantitative data for related 5-chloro-indole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified EGFR protein. The ADP-Glo™ Kinase Assay is a common method.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Materials:

-

Purified recombinant human EGFR kinase (wild-type or mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Staurosporine or a known EGFR inhibitor (positive control)

-

DMSO (vehicle)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.

-

Add 1 µL of the diluted compound or vehicle to the wells of a 384-well plate.

-

Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well) to each well.

-

Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 25 µM ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

EGFR-dependent cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

PPARγ Agonist Luciferase Reporter Assay

This cell-based assay is used to screen for and characterize PPARγ agonists.

-

Principle: The assay utilizes a reporter plasmid containing a luciferase gene under the transcriptional control of Peroxisome Proliferator Response Elements (PPREs). In cells co-expressing the PPARγ receptor and the reporter plasmid, the binding of an agonist to PPARγ leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or CHO-K1)

-

PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound (test compound)

-

Rosiglitazone (positive control)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value for the test compound.

-

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows described in this guide.

Caption: Proposed EGFR Signaling Pathway Inhibition.

References

A Technical Guide to the Discovery and History of Synthetic Auxins with a Focus on 5-Chloroindole-3-acetic acid (5-Cl-IAA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of auxins revolutionized our understanding of plant biology, revealing a class of phytohormones that governs nearly every aspect of plant growth and development. From the initial observations of phototropism by Charles Darwin to the chemical identification of indole-3-acetic acid (IAA), the field has progressed to include a vast array of synthetic auxins. These synthetic molecules, often developed through structure-activity relationship (SAR) studies, have become invaluable tools in agricultural and research settings. Halogenated auxins represent a particularly potent subclass. While 4-chloroindole-3-acetic acid (4-Cl-IAA) is a well-characterized, naturally occurring potent auxin in certain plant families, other halogenated variants like 5-chloroindole-3-acetic acid (5-Cl-IAA) have emerged as subjects of significant interest. This technical guide provides an in-depth history of auxin discovery, details the modern understanding of auxin signaling, presents quantitative bioactivity data for 5-Cl-IAA and related compounds, and furnishes detailed protocols for key experimental assays.

A Brief History of Auxin Discovery

The journey to understand auxin began in the late 19th century. Charles Darwin and his son Francis, in their 1880 book "The Power of Movement in Plants," described experiments on canary grass coleoptiles. They demonstrated that the tip of the coleoptile perceived a unidirectional light source, and transmitted an "influence" downwards, causing the stalk to bend towards the light. This laid the groundwork for future research.

Subsequent key developments included:

-

Boysen-Jensen (1910): Showed that this "influence" was a chemical substance that could diffuse through a gelatin block.

-

Paál (1919): Confirmed the chemical nature of the signal by replacing the coleoptile tip off-center, inducing curvature even in the dark.

-

Frits Went (1928): Successfully collected the growth-promoting substance in agar blocks from coleoptile tips. He developed the Avena curvature test, a quantitative bioassay, and named the substance "auxin," from the Greek word auxein ("to grow").[1]

-

Kögl and Haagen-Smit (1934): Chemically identified the primary natural auxin as indole-3-acetic acid (IAA) from human urine and later from higher plants.[1]

The Era of Synthetic Auxins

The identification of IAA spurred the synthesis and testing of numerous related compounds. Early SAR studies established the core requirements for auxinic activity: a ring system with at least one double bond, a carboxylic acid side chain, and a specific spatial relationship between them.[1] This led to the development of widely used synthetic auxins like 1-naphthaleneacetic acid (NAA) and the phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which became a prominent herbicide.

Halogenated Auxins: A Class of High Potency

Halogenation of the indole ring was found to significantly modify auxin activity. The naturally occurring auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was first identified in the seeds of peas (Pisum sativum).[2] It is now known to be largely restricted to the Fabaceae (legume) family.[2] In many bioassays, 4-Cl-IAA exhibits significantly higher activity than IAA itself.[2] Its biosynthesis proceeds from 4-chloro-tryptophan, indicating a dedicated pathway parallel to that of IAA.

5-Chloroindole-3-acetic acid (5-Cl-IAA)

5-Chloroindole-3-acetic acid (CAS 1912-45-4) is a synthetic halogenated auxin.[3][4][5][6] While its initial synthesis and characterization are rooted in broader SAR studies of halogenated indoles, it has gained recent attention through molecular genetics. Researchers have successfully engineered Arabidopsis thaliana to produce 5-Cl-IAA endogenously by introducing a bacterial tryptophan 5-halogenase gene (pyrH). This has allowed for the direct study of its effects in planta. These studies confirm that 5-Cl-IAA possesses auxin activity, though its potency relative to IAA and other chlorinated isomers varies by assay.

The Core Auxin Signaling Pathway

The primary mechanism of auxin perception and signaling at the molecular level involves a co-receptor system that leads to the degradation of transcriptional repressors.

At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin concentrations rise, auxin acts as a "molecular glue," facilitating the interaction between the Aux/IAA proteins and an F-box protein, TRANSPORT INHIBITOR RESPONSE 1 (TIR1), or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. TIR1/AFBs are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event leads to the polyubiquitination of the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The removal of the Aux/IAA repressor frees the ARF transcription factor to activate or repress the expression of target genes, leading to a physiological response.[7]

References

- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Manganese Toxicity Inhibited Root Growth by Disrupting Auxin Biosynthesis and Transport in Arabidopsis [frontiersin.org]

- 3. 5-Chloroindole-3-acetic acid | 1912-45-4 | FC30371 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 1912-45-4 Cas No. | 5-Chloroindole-3-acetic acid | Apollo [store.apolloscientific.co.uk]

- 6. 5-CHLOROINDOLE-3-ACETIC ACID | 1912-45-4 | INDOFINE Chemical Company [indofinechemical.com]

- 7. Teaching resources. Model of the TIR1 pathway for auxin-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a derivative of the indole-3-acetic acid core, is a compound of interest in pharmaceutical research and development. Its chemical structure, featuring a chlorinated indole ring system and a carboxylic acid moiety, dictates its physicochemical properties. An in-depth understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and manufacturing. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound. It includes estimated quantitative data, detailed experimental protocols for characterization, and visual representations of degradation pathways and analytical workflows to support further investigation and application of this molecule.

Physicochemical Properties

-

IUPAC Name: 2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid

-

CAS Number: 19017-52-8

-

Molecular Formula: C₁₁H₁₀ClNO₂

-

Molecular Weight: 223.66 g/mol

-

Structure:

Solubility Profile

The solubility of this compound is governed by its acidic carboxylic group and the largely non-polar chloro-indole core. Its solubility is expected to be highly dependent on the pH of the medium. As a weak acid (estimated pKa ≈ 4.5-5.0), it will be poorly soluble in acidic aqueous media where it exists in its neutral form, and significantly more soluble in neutral to basic media where it forms a more polar carboxylate salt.

Quantitative Solubility Data (Estimated)

| Solvent | Estimated Solubility (mg/mL) | Notes |

| Water | 8 | Solubility is pH-dependent. |

| Ethanol | 50 | Generally soluble in alcohols. |

| DMSO | ≥ 41 | Highly soluble in dimethyl sulfoxide. |

| Aqueous Buffer (pH 7.4) | > 8 | Expected to be significantly higher than in pure water due to deprotonation of the carboxylic acid. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of clear glass vials. Ensure that a visible amount of undissolved solid remains.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, DMSO).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. Subsequently, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Take care not to disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is predicted based on the known chemistry of the indole ring system. The molecule is susceptible to degradation under both acidic and, to a lesser extent, basic conditions. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Predicted Degradation Pathways

Acidic Conditions: The electron-rich indole ring is highly susceptible to electrophilic attack by protons, particularly at the C3 position. This leads to the formation of a reactive indoleninium cation intermediate. This intermediate can then react with a neutral indole molecule, leading to the formation of dimeric and polymeric degradation products. This is often the most significant degradation pathway for indoles in acidic environments.

Basic Conditions: Under basic conditions, the primary interaction is the deprotonation of the indole nitrogen (N1), forming a resonance-stabilized indolyl anion. This anion is generally much less reactive towards degradation pathways compared to the acid-formed cation. Significant degradation is typically not expected unless harsh conditions (high pH and high temperature) are applied.

Visualization: Predicted Degradation Pathways

Caption: Predicted Acid-Catalyzed Degradation Pathway for the Indole Ring.

Caption: Predicted Reaction of the Indole Ring under Basic Conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed according to ICH Q1A(R2) guidelines to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

| Stress Condition | Reagent / Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 2, 8, 24 hours at room temp. |

| Thermal | 80 °C (in solution and as solid) | 24, 48, 72 hours |

| Photolytic | ICH-compliant light exposure (≥1.2 million lux-hours and ≥200 watt-hours/m²) | As required |

-

Neutralization: After the specified exposure time, neutralize the acid and base hydrolysis samples to approximately pH 7 using an equivalent amount of base or acid, respectively.

-

Analysis: Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 4.4).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify major degradation products by their retention times and response factors. If necessary, use LC-MS to determine the mass of the degradants for structural elucidation.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This is a plausible reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis or Diode Array Detector (DAD). |

| Column | C18, 4.6 x 150 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | Start at 10% B, linear gradient to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection Wavelength | 280 nm (or monitor multiple wavelengths with DAD). |

| Sample Preparation | Dilute samples in Mobile Phase A / Mobile Phase B (50:50 v/v). |

Visualization: Forced Degradation Workflow

Caption: Experimental Workflow for ICH-Compliant Forced Degradation Studies.

Conclusion

This compound is predicted to be a weakly acidic compound with pH-dependent aqueous solubility. It is likely poorly soluble in acidic conditions and more soluble in neutral to basic media. The indole ring system renders the molecule susceptible to degradation, particularly through acid-catalyzed dimerization and polymerization. It is expected to exhibit greater stability under neutral and mild basic conditions. The provided experimental protocols for solubility and stability testing serve as a robust framework for the empirical characterization of this compound, which is essential for its successful application in pharmaceutical research and development. The development of a validated, stability-indicating analytical method is a critical step to ensure the quality, safety, and efficacy of any formulation containing this molecule.

Spectroscopic and Structural Analysis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid (CAS Number: 19017-52-8). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines predicted data, analysis of structurally similar compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Compound Overview

This compound is a halogenated derivative of indole-3-acetic acid, a prominent member of the auxin family of plant hormones. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the indole ring can significantly influence its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Molecular Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) in ppm. The exact values can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| NH (Indole) | 8.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| H-4 | ~7.6 | Doublet | |

| H-6 | ~7.1-7.2 | Doublet of Doublets | |

| H-7 | ~7.2-7.4 | Doublet | |

| CH₂ (Acetic Acid) | ~3.7 | Singlet | |

| CH₃ (at C-2) | ~2.4 | Singlet | |

| COOH | 10.0 - 13.0 | Broad Singlet | Often exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-2 | ~135 |

| C-3 | ~108 |

| C-3a | ~129 |

| C-4 | ~118 |

| C-5 | ~125 |

| C-6 | ~122 |

| C-7 | ~111 |

| C-7a | ~134 |

| CH₂ (Acetic Acid) | 30 - 35 |

| CH₃ (at C-2) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1500-1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted data is for electrospray ionization (ESI).

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.04729 |

| [M+Na]⁺ | 246.02923 |

| [M-H]⁻ | 222.03273 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 or 500 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16.

-

Data Processing: Fourier transform, phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 or 125 MHz

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): ~240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Data Processing: Fourier transform, phase and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Data Presentation: Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (LC-MS with ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., QTOF or Triple Quadrupole).

-

Ionization Mode: Positive and negative ion modes should be used to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Mass Range: Scan a suitable mass range, for example, m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid molecular weight and formula

Technical Data Sheet: (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Abstract: This technical guide provides a concise yet comprehensive overview of the physicochemical properties of this compound. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with essential data, including its molecular formula and weight. All data presented is collated from verified chemical information sources. A logical diagram illustrates the structural etymology of the compound based on its IUPAC name.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the indoleacetic acid class. The structural backbone is an indole ring, which is substituted at various positions. Specifically, a chloro group is attached at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. Its CAS Number is 19017-52-8.[1][2]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2][3][4] |

| Molecular Weight | 223.66 g/mol | [2] |

| Monoisotopic Mass | 223.04001 Da | [3] |

| CAS Number | 19017-52-8 | [1][2] |

| Purity (Typical) | >95% | [1][4] |

| SMILES | CC1=C(CC(O)=O)C2=CC(Cl)=CC=C2N1 | [1] |

| InChIKey | OAIODEZFMSXHFQ-UHFFFAOYSA-N | [3] |

Structural Elucidation

The systematic name this compound precisely describes the molecular architecture of the compound. The following diagram provides a visual breakdown of the name, illustrating the logical relationship between the core indole structure and its functional group substitutions.

Figure 1: Logical breakdown of the IUPAC name for the target compound.

Experimental Considerations

While this document does not detail specific experimental protocols, researchers planning to work with this compound should consider the following general methodologies based on its structure:

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the identity and purity of the material. The monoisotopic mass of 223.04001 Da is a key value for high-resolution mass spectrometry.[3]

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the compound in various matrices, given the chromophoric nature of the indole ring.

-

Solubility: Preliminary solubility tests in common organic solvents (e.g., DMSO, DMF, Methanol) and aqueous buffer systems are recommended before proceeding with biological assays.

This guide serves as a foundational resource. For detailed experimental procedures or safety information, users should consult the specific documentation provided by their chemical supplier.

References

Methodological & Application

Synthesis Protocol for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract